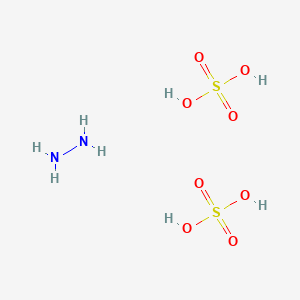
hydrazine;sulfuric acid
Vue d'ensemble
Description
Hydrazine; sulfuric acid, also known as hydrazinium hydrogen sulfate, is a salt formed by the reaction of hydrazine (N2H4) with sulfuric acid (H2SO4). The compound has the chemical formula [N2H5]+[HSO4]− and appears as colorless crystals or white powder. It is water-soluble and has a melting point of 254°C . Hydrazine; sulfuric acid is widely used in chemical laboratories and industries due to its stability and non-volatility compared to pure hydrazine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydrazine; sulfuric acid can be synthesized by treating an aqueous solution of hydrazine with sulfuric acid. The reaction is typically carried out by adding hydrazine hydrate to a sulfuric acid solution under controlled temperature conditions (20-80°C) to avoid excessive heat release and byproduct formation . The reaction can be represented as follows: [ \text{N}_2\text{H}_4 + \text{H}_2\text{SO}_4 \rightarrow \text{N}_2\text{H}_5\text{HSO}_4 ]
Industrial Production Methods
In industrial settings, the preparation of hydrazine; sulfuric acid involves the careful addition of hydrazine hydrate to a sulfuric acid solution, followed by cooling, crystallization, and filtration to obtain the final product . This method ensures high purity and minimizes the formation of byproducts.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazine; sulfuric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrogen gas and water.
Reduction: It can reduce metal ions to their elemental form.
Substitution: It can participate in substitution reactions with other compounds.
Common Reagents and Conditions
Common reagents used in reactions with hydrazine; sulfuric acid include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of hydrazine; sulfuric acid include nitrogen gas, water, and various metal hydrides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Hydrazine; sulfuric acid has a wide range of applications in scientific research, including:
Analytical Chemistry: It is used for the gravimetric estimation of nickel, cobalt, and cadmium.
Synthesis of Organic Compounds: It serves as a precursor in the synthesis of various organic compounds.
Refining of Rare Metals: It is used in the refining process of rare metals and the separation of polonium from tellurium.
Antioxidant in Soldering Flux: It acts as an antioxidant in soldering flux for light metals.
Medical Research: It has been explored as a potential treatment for cancer-related cachexia due to its ability to inhibit gluconeogenesis.
Mécanisme D'action
The mechanism of action of hydrazine; sulfuric acid involves its ability to donate hydrazine, which can participate in various biochemical and chemical reactions. In medical research, hydrazine; sulfuric acid has been shown to inhibit the enzyme phosphoenolpyruvate carboxykinase (PEP-CK), which is involved in gluconeogenesis. This inhibition can potentially reduce the energy requirements of cancer cells, making it a candidate for treating cancer cachexia .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrazine Sulfonic Acid: A derivative of hydrazine with sulfonic acid groups.
Hydrazine Disulfonate: Contains two sulfonate groups attached to the hydrazine molecule
Hydrazine Iso-disulfonate: Another derivative with different sulfonate group arrangements.
Uniqueness
Hydrazine; sulfuric acid is unique due to its stability and non-volatility, making it a safer alternative to pure hydrazine for various applications. Its ability to inhibit gluconeogenesis also sets it apart from other hydrazine derivatives, providing potential therapeutic benefits in medical research .
Propriétés
IUPAC Name |
hydrazine;sulfuric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H4N2.2H2O4S/c1-2;2*1-5(2,3)4/h1-2H2;2*(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLANGHMVGCSDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NN.OS(=O)(=O)O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8N2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591523 | |
| Record name | Sulfuric acid--hydrazine (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115865-84-4 | |
| Record name | Sulfuric acid--hydrazine (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-ethanol](/img/structure/B3045817.png)





